

2-Hydroxy-2,4-dimethylpentanenitrile: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2-Hydroxy-2,4-dimethylpentanenitrile
Cat. No.:	B8751992

[Get Quote](#)

Executive Summary: This technical guide provides a comprehensive overview of **2-hydroxy-2,4-dimethylpentanenitrile**, a versatile α -hydroxynitrile intermediate. The document details its chemical identity, physicochemical properties, and primary synthetic routes, including a detailed experimental protocol for its formation via a classic cyanohydrin reaction. Furthermore, it explores the key chemical transformations enabled by its bifunctional nature and discusses its relevance as a building block in the synthesis of more complex molecules for the pharmaceutical and specialty chemical industries. Safety and handling protocols are also addressed, reflecting the compound's toxicological profile. This guide is intended for researchers, chemists, and drug development professionals seeking in-depth technical information on this valuable chemical entity.

Introduction to 2-Hydroxy-2,4-dimethylpentanenitrile

2-Hydroxy-2,4-dimethylpentanenitrile, also known as methyl isobutyl ketone cyanohydrin, is an organic compound characterized by the presence of both a hydroxyl (-OH) and a nitrile (-C≡N) group attached to the same carbon atom.^[1] This structural motif, known as an α -hydroxynitrile or cyanohydrin, makes it a valuable and highly reactive intermediate in organic synthesis. The bifunctionality of the molecule allows for a diverse range of chemical transformations, providing synthetic pathways to α -hydroxy acids, α -amino acids, and other important molecular scaffolds.^[2]

In the context of medicinal chemistry and drug development, the nitrile group is a significant pharmacophore found in over 30 prescribed pharmaceuticals.^[3] It is a metabolically robust functional group that can act as a bioisostere for a carbonyl group, often serving as a key hydrogen bond acceptor in enzyme active sites.^[3] The strategic use of nitrile-containing building blocks like **2-hydroxy-2,4-dimethylpentanenitrile** is therefore of considerable interest to professionals in the field.

Chemical Identity and Properties

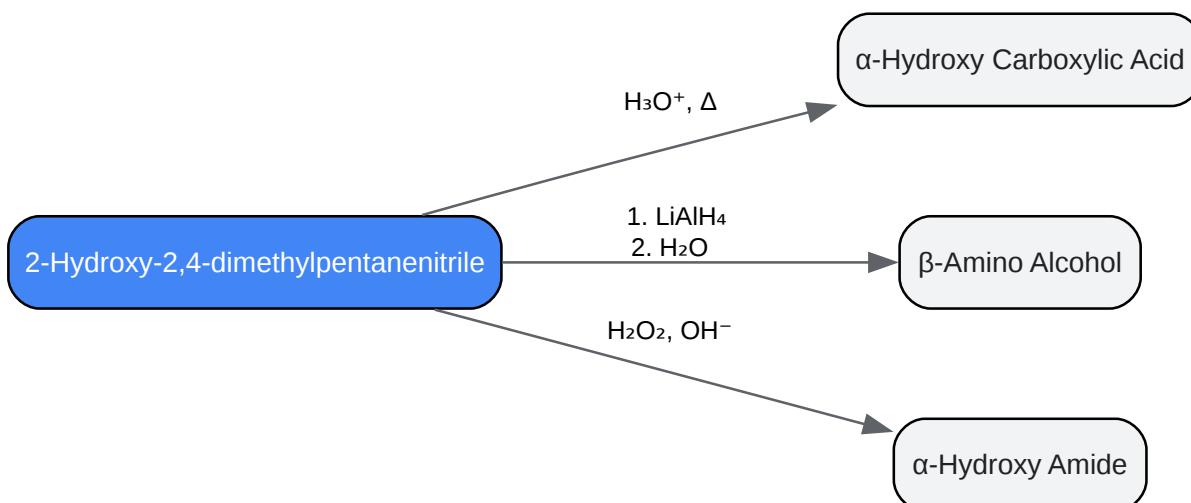
Nomenclature and Identifiers

- IUPAC Name: **2-hydroxy-2,4-dimethylpentanenitrile**^[1]
- Synonyms: 2-Hydroxy-2,4-dimethylvaleronitrile, Methyl isobutyl ketone cyanohydrin, Pentanenitrile, 2-hydroxy-2,4-dimethyl-[1][4][5]
- CAS Number: 4131-68-4^{[1][4][6]}
- EC Number: 223-947-3^{[1][5][7]}
- Molecular Formula: C₇H₁₃NO^{[1][4]}
- InChIKey: DWZKXPAWEWMLEJ-UHFFFAOYSA-N^{[1][5]}
- Canonical SMILES: CC(C)CC(C)(C#N)O^[1]

Physicochemical Data

The key physicochemical properties of **2-hydroxy-2,4-dimethylpentanenitrile** are summarized in the table below, providing essential data for experimental design and process development.

Property	Value	Source(s)
Molecular Weight	127.18 g/mol	[1] [6]
Appearance	Colorless Liquid (Predicted)	[2]
Density	0.90 - 0.94 g/cm ³	[4] [6] [7]
Boiling Point	224 °C @ 760 mmHg 109 °C @ 24 Torr	[4] [6] [5] [7]
Flash Point	89.3 °C	[4] [6]
LogP	1.31	[6]
Topological Polar Surface Area	44 Å ²	[1]


Synthesis and Mechanism

The primary and most direct method for synthesizing **2-hydroxy-2,4-dimethylpentanenitrile** is the cyanohydrin reaction, which involves the nucleophilic addition of a cyanide anion to the carbonyl carbon of a ketone.[\[8\]](#) In this case, the starting ketone is 4-methyl-2-pentanone, commonly known as methyl isobutyl ketone (MIBK).

Synthetic Pathway: Cyanohydrin Formation

The reaction is typically initiated by a cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN), which provides the nucleophilic cyanide anion (CN⁻). The anion attacks the electrophilic carbonyl carbon of MIBK, forming a tetrahedral alkoxide intermediate. This intermediate is subsequently protonated by a proton source, which is often water or generated in situ from the reaction of the cyanide salt with a mineral acid, to yield the final α -hydroxynitrile product.[\[9\]](#)[\[10\]](#)

The overall reaction is reversible; however, for aliphatic ketones like MIBK, the equilibrium strongly favors the formation of the cyanohydrin product.[\[8\]](#)

[Click to download full resolution via product page](#)

Caption: Key chemical transformations of **2-hydroxy-2,4-dimethylpentanenitrile**.

These transformations make the title compound a strategic starting material for synthesizing complex targets, including non-proteinogenic amino acids and chiral ligands, which are of high interest to drug development professionals.

Safety and Handling

2-Hydroxy-2,4-dimethylpentanenitrile is a cyanohydrin and must be handled with extreme caution due to its toxicity. The principal hazard arises from its potential to decompose, especially in the presence of base or heat, to release highly toxic hydrogen cyanide (HCN) gas.

[\[11\]](#)

- General Handling: All manipulations should be conducted in a well-ventilated chemical fume hood. [\[5\]](#)[\[7\]](#) Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid all contact with skin and eyes and prevent inhalation of vapors. [\[7\]](#)* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. [\[5\]](#)[\[7\]](#) Keep away from incompatible materials, particularly strong bases and acids, as well as sources of heat or ignition. * Spills and Disposal: In case of a spill, evacuate the area. Absorb the spill with an inert material and collect it for disposal. Do not allow the material to enter drains. Waste must be treated as hazardous and disposed of according to local, state, and federal regulations.

Conclusion

2-Hydroxy-2,4-dimethylpentanenitrile is a fundamentally important chemical intermediate with a rich and versatile chemistry. Its efficient synthesis via the cyanohydrin reaction from readily available starting materials makes it an accessible building block. The presence of both hydroxyl and nitrile functionalities provides a platform for diverse chemical transformations, solidifying its role as a valuable precursor in the synthesis of complex molecules for the pharmaceutical, agrochemical, and specialty chemical sectors. Adherence to strict safety protocols is mandatory when handling this compound due to its inherent toxicity.

References

- PubChem. (n.d.). **2-Hydroxy-2,4-dimethylpentanenitrile**. National Center for Biotechnology Information.
- Chemsoc. (2022). 2-hydroxy-2,4-dimethylvaleronitrile | CAS#:4131-68-4.
- J-Stage. (n.d.). III was also prepared from isobutyraldehyde by another procedure.
- PubChem. (n.d.). 2-Hydroxy-3,4-dimethylpentanenitrile. National Center for Biotechnology Information.
- PrepChem.com. (n.d.). Preparation of acetone cyanohydrin.
- PubChem. (n.d.). 4-Amino-**2-hydroxy-2,4-dimethylpentanenitrile**. National Center for Biotechnology Information.
- PubChemLite. (n.d.). (s)-2-hydroxy-2,4-dimethyl-pentanenitrile (C7H13NO).
- Organic Syntheses. (n.d.). Acetone cyanohydrin.
- Wikipedia. (n.d.). Acetone cyanohydrin.
- L.S. College, Muzaffarpur. (2020). Cyanohydrin reaction.
- Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. *Journal of medicinal chemistry*, 53(22), 7902–7917.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 2-Hydroxy-2,4-dimethylpentanenitrile | C7H13NO | CID 107230 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC
[pmc.ncbi.nlm.nih.gov]
- 4. 2-hydroxy-2,4-dimethylvaleronitrile | 4131-68-4 [chemnet.com]
- 5. echemi.com [echemi.com]
- 6. 2-hydroxy-2,4-dimethylvaleronitrile | CAS#:4131-68-4 | Chemsoc [chemsrc.com]
- 7. echemi.com [echemi.com]
- 8. lscollege.ac.in [lscollege.ac.in]
- 9. prepchem.com [prepchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Acetone cyanohydrin - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [2-Hydroxy-2,4-dimethylpentanenitrile: Properties, Synthesis, and Applications]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8751992#2-hydroxy-2-4-dimethylpentanenitrile-iupac-name-and-synonyms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com